molecular formula C17H17N3O2 B3142781 2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-94-2

2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B3142781
CAS No.: 512190-94-2
M. Wt: 295.34 g/mol
InChI Key: ORVBHKVOOPUTDW-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound with significant potential in various fields of scientific research. This compound features an imidazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization to form the imidazole ring. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one apart is its unique imidazole ring structure, which provides a versatile platform for chemical modifications and enhances its biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

Overview

2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS No. 512190-94-2) is a heterocyclic compound that has garnered attention in various fields of scientific research due to its promising biological activities. This compound features an imidazole ring, which is known for its versatility and biological significance. Research has indicated potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O2C_{17}H_{17}N_{3}O_{2}, and it has a molecular weight of approximately 295.35 g/mol. The compound's structure includes a methoxyphenyl group, which contributes to its biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₂
Molecular Weight295.35 g/mol
CAS Number512190-94-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
A study found that the compound demonstrated an IC50 value of approximately 25 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines, including HCT116 (colon cancer) and HL60 (leukemia) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 2: Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
HCT1160.294Apoptosis via caspase activation
HL600.362Cell cycle arrest and apoptosis

In a specific experiment, treatment with 1 µM of the compound resulted in a tenfold increase in apoptosis markers compared to untreated controls .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For instance, it has been shown to inhibit monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism.

Research Findings: Enzyme Inhibition
A recent study highlighted that the compound selectively inhibited MAO-B with an IC50 value of 0.51 µM, suggesting potential applications in neurodegenerative diseases where MAO inhibition is beneficial .

Toxicity Evaluation

Toxicity studies using Vero cells have indicated that the compound exhibits low toxicity at concentrations up to 100 µg/mL, with over 80% cell viability observed at this concentration . This suggests a favorable safety profile for further development.

Properties

IUPAC Name

2-amino-4-[(2-methoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-10-6-5-7-12(14)11-17(13-8-3-2-4-9-13)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVBHKVOOPUTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
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2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
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2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
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2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 5
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2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 6
2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

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